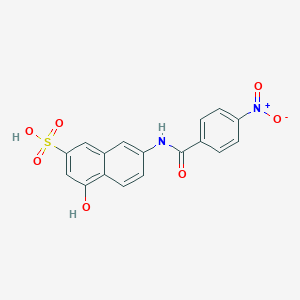
4-Nitrobenzoyl J acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzoyl J acid is a complex organic compound with the molecular formula C17H12N2O7S. It is known for its unique chemical structure, which includes a naphthalene ring system substituted with hydroxy, nitrobenzoyl, and sulfonic acid groups. This compound is often used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of 4-Nitrobenzoyl J acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a naphthalene derivative followed by sulfonation and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
4-Nitrobenzoyl J acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Applications De Recherche Scientifique
This compound is widely used in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-Nitrobenzoyl J acid involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The sulfonic acid group enhances the compound’s solubility, allowing it to penetrate biological membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 2-Hydroxy-4-nitrobenzoic acid
- 4-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulphonic acid
Compared to these compounds, 4-Nitrobenzoyl J acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
132-88-7 |
|---|---|
Formule moléculaire |
C17H12N2O7S |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26) |
Clé InChI |
YKEZWGMBLVPRBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
Key on ui other cas no. |
132-88-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















